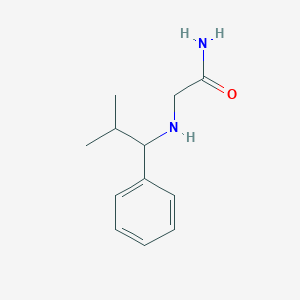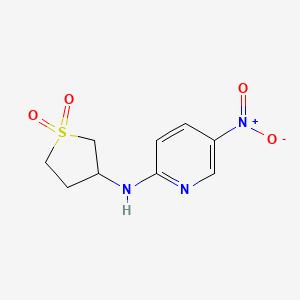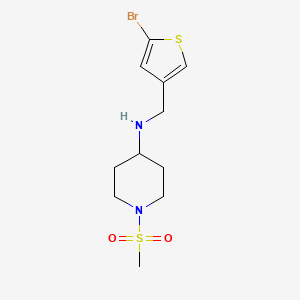![molecular formula C12H17N3O B14913027 n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(Benzo[d]oxazol-2-yl)methoxyphenol
- 2-(Benzo[d]oxazol-2-yl)thiol
Comparison: Compared to these similar compounds, n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine exhibits unique structural features that enhance its pharmacological activities. For instance, the presence of the dimethylpropane-1,2-diamine moiety contributes to its increased solubility and bioavailability . Additionally, its specific substitution pattern allows for better interaction with biological targets, making it a more potent antimicrobial and anticancer agent .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-N-(1,3-benzoxazol-2-yl)-2-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C12H17N3O/c1-9(15(2)3)8-13-12-14-10-6-4-5-7-11(10)16-12/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
DPUPPBGNKJVYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2O1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


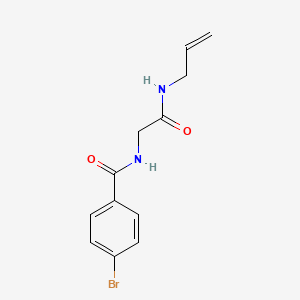

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
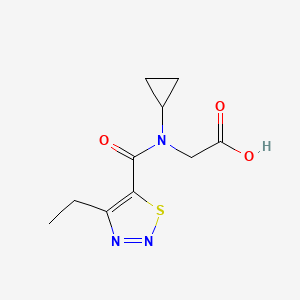
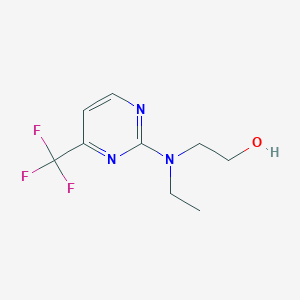
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)



![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

